2-Chloro-3-(3-chloropropyl)-7,8-dimethylquinoline
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Overview
Description
2-Chloro-3-(3-chloropropyl)-7,8-dimethylquinoline is a quinoline derivative, characterized by the presence of chlorine atoms and a chloropropyl group attached to the quinoline ring. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the reactions are carried out under reflux conditions to ensure complete chlorination .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-3-(3-chloropropyl)-7,8-dimethylquinoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form quinoline N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reduction of the quinoline ring can be achieved using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.
Reduction: Lithium aluminum hydride in dry ether.
Major Products:
Substitution: Formation of substituted quinoline derivatives.
Oxidation: Formation of quinoline N-oxides.
Reduction: Formation of partially or fully reduced quinoline derivatives.
Scientific Research Applications
2-Chloro-3-(3-chloropropyl)-7,8-dimethylquinoline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-3-(3-chloropropyl)-7,8-dimethylquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
- 2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline
- 2-Chloro-3-(3-chloropropyl)quinoline
- 2-Chloro-3-(3-chloropropyl)-7-methylquinoline
Comparison: Compared to these similar compounds, 2-Chloro-3-(3-chloropropyl)-7,8-dimethylquinoline is unique due to the presence of two methyl groups at the 7 and 8 positions of the quinoline ring. This structural difference can influence its chemical reactivity, biological activity, and overall properties, making it a distinct and valuable compound for various applications .
Properties
CAS No. |
948290-05-9 |
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Molecular Formula |
C14H15Cl2N |
Molecular Weight |
268.2 g/mol |
IUPAC Name |
2-chloro-3-(3-chloropropyl)-7,8-dimethylquinoline |
InChI |
InChI=1S/C14H15Cl2N/c1-9-5-6-11-8-12(4-3-7-15)14(16)17-13(11)10(9)2/h5-6,8H,3-4,7H2,1-2H3 |
InChI Key |
RVZZWACRMIZVMA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=NC(=C(C=C2C=C1)CCCCl)Cl)C |
Origin of Product |
United States |
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